REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])(C)[C:3]([Cl:5])=[O:4].[CH:8](=[O:12])[CH:9]([CH3:11])[CH3:10].[CH2:13](Cl)Cl>>[CH3:10][C:9]([CH3:13])([CH3:11])[C:8]([O:4][CH:3]([Cl:5])[CH:2]([CH3:7])[CH3:1])=[O:12]
|
Name
|
fused zinc chloride
|
Quantity
|
27.3 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.11 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
freshly distilled) (3.77 ml, 41.5 mmol) dropwise
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at <25° C
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with 20% NaOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC(C(C)C)Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |